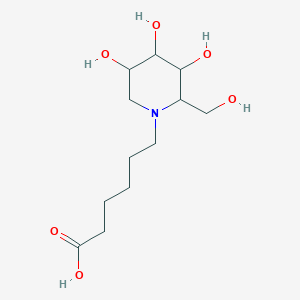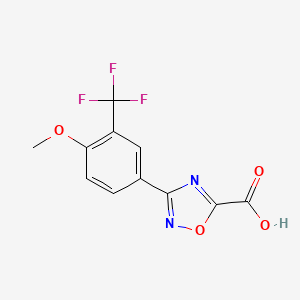
Methyl 3-(benzyloxy)-5-methoxythiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(benzyloxy)-5-methoxythiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzyloxy)-5-methoxythiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of the Benzyloxy and Methoxy Groups: The benzyloxy and methoxy groups can be introduced through nucleophilic substitution reactions. For example, the benzyloxy group can be introduced by reacting the thiophene derivative with benzyl bromide in the presence of a base like potassium carbonate.
Esterification: The carboxylate ester group can be formed by reacting the carboxylic acid derivative of thiophene with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: Methyl 3-(benzyloxy)-5-methoxythiophene-2-carboxylate can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol. Lithium aluminum hydride is a common reducing agent for this purpose.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group. For example, it can react with nucleophiles like amines to form amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl bromide, potassium carbonate, amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, ethers.
科学的研究の応用
Methyl 3-(benzyloxy)-5-methoxythiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives, which are studied for their electronic properties.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of Methyl 3-(benzyloxy)-5-methoxythiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and methoxy groups can influence the compound’s binding affinity and specificity. In materials science, its electronic properties are influenced by the conjugated thiophene ring, which can participate in charge transport processes.
類似化合物との比較
Similar Compounds
Methyl 3-(benzyloxy)-5-methoxythiophene-2-carboxylate: Unique due to the presence of both benzyloxy and methoxy groups, which can modulate its chemical and biological properties.
Methyl 3-(benzyloxy)-thiophene-2-carboxylate: Lacks the methoxy group, which may result in different reactivity and applications.
Methyl 5-methoxythiophene-2-carboxylate:
Uniqueness
This compound is unique due to the combination of benzyloxy and methoxy groups on the thiophene ring. This combination can enhance its solubility, reactivity, and potential biological activities, making it a valuable compound for various research applications.
特性
分子式 |
C14H14O4S |
|---|---|
分子量 |
278.33 g/mol |
IUPAC名 |
methyl 5-methoxy-3-phenylmethoxythiophene-2-carboxylate |
InChI |
InChI=1S/C14H14O4S/c1-16-12-8-11(13(19-12)14(15)17-2)18-9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3 |
InChIキー |
HCENFLPHYUAKMD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(S1)C(=O)OC)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![a-[(Boc-amino)methyl]-2-fluorobenzeneacetic acid](/img/structure/B12069741.png)


![[2-Bromo-5-(prop-2-en-1-yloxy)phenyl]methanamine](/img/structure/B12069748.png)



![[[5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12069805.png)
![methyl N-[(4-bromophenyl)methyl]-N-methylcarbamate](/img/structure/B12069809.png)
![7-Hydroxy-3A-methyl-3,3A-dihydro-1H-benzo[D]pyrrolo[2,1-B][1,3]oxazine-1,5(2H)-dione](/img/structure/B12069812.png)
![4-[(1-Isocyanocyclopropyl)sulfonyl]toluene](/img/structure/B12069814.png)
